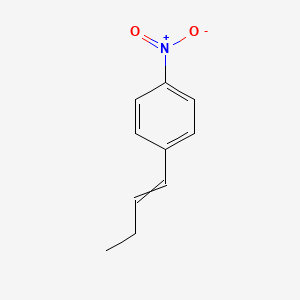
1-(But-1-en-1-yl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-1-en-1-yl)-4-nitrobenzene is an organic compound characterized by a but-1-en-1-yl group attached to a benzene ring substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-1-en-1-yl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(but-1-en-1-yl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(But-1-en-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro group can yield 1-(but-1-en-1-yl)-4-aminobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Nitrobenzoic acids.
Reduction: 1-(But-1-en-1-yl)-4-aminobenzene.
Substitution: Various substituted nitrobenzenes.
Scientific Research Applications
1-(But-1-en-1-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(but-1-en-1-yl)-4-nitrobenzene involves its interaction with molecular targets through its nitro and but-1-en-1-yl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The but-1-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
- 1-(But-1-en-1-yl)-2-nitrobenzene
- 1-(But-1-en-1-yl)-3-nitrobenzene
- 1-(But-1-en-1-yl)-4-aminobenzene
Comparison: 1-(But-1-en-1-yl)-4-nitrobenzene is unique due to the position of the nitro group, which significantly influences its chemical reactivity and potential applications. Compared to its isomers, the para-substituted nitro group in this compound offers distinct advantages in terms of stability and reactivity in various chemical reactions.
Properties
CAS No. |
658709-75-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-but-1-enyl-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h3-8H,2H2,1H3 |
InChI Key |
QCTOLAWHEOBYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



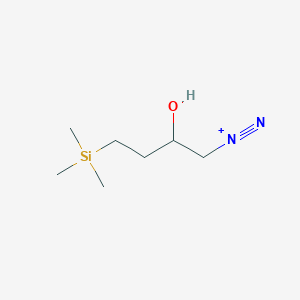
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

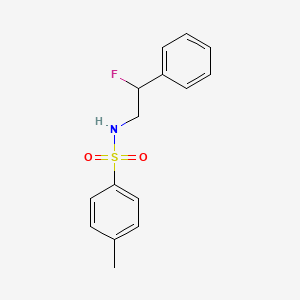
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
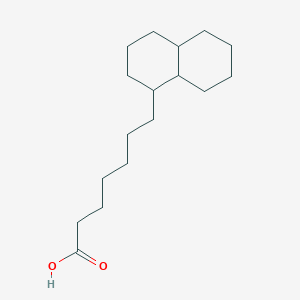
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
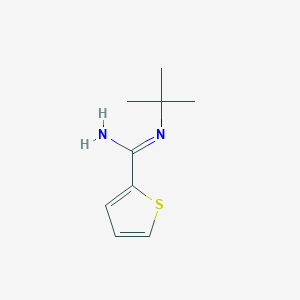
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
